3-Amino-4-isobutoxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

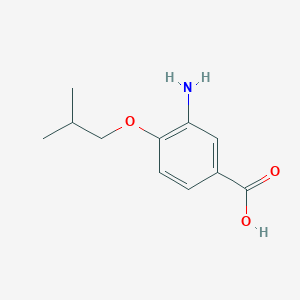

3-Amino-4-isobutoxybenzoic acid is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position and an isobutoxy group at the 4-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-isobutoxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-isobutoxybenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The reduction step can be performed using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

化学反応の分析

Types of Reactions

3-Amino-4-isobutoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium catalyst.

Substitution: The isobutoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 3-Nitro-4-isobutoxybenzoic acid.

Reduction: this compound.

Substitution: Various alkoxybenzoic acid derivatives depending on the substituent used.

科学的研究の応用

Medicinal Chemistry

Therapeutic Properties:

3-Amino-4-isobutoxybenzoic acid exhibits various therapeutic properties, particularly in the treatment of age-related pathologies and chronic diseases. Its ability to inhibit nonenzymatic cross-linking of proteins suggests its potential in retarding the aging process and improving the longevity of structural proteins such as collagen and elastin. This is particularly relevant for conditions such as diabetic kidney disease, cataracts, and atherosclerosis .

Case Study:

A study demonstrated that administering this compound in a topical formulation could reduce the incidence of skin wrinkling and improve joint elasticity in aging models. The research indicated that dosages up to 25 mg/kg were effective without significant side effects, highlighting its safety profile .

Food Preservation

Anti-Spoilage Agent:

The compound has been identified as a promising alternative to traditional food preservatives like sulfur dioxide, which can trigger allergic reactions. Its application in food products could enhance shelf life by inhibiting microbial growth and preventing oxidative spoilage .

Research Findings:

In laboratory settings, formulations containing this compound demonstrated a marked reduction in spoilage rates for perishable items compared to control groups treated with conventional preservatives. This suggests its potential for wider application in food technology and safety .

Biocompatibility and Safety

Non-Toxic Profile:

Research indicates that this compound is biocompatible and non-toxic at therapeutic levels, making it suitable for various applications in medical devices and drug formulations. Its low toxicity profile allows for extended use in chronic conditions without the risk of adverse effects .

Application in Drug Delivery:

The compound's properties have led to its exploration as a component in drug delivery systems, particularly for targeted therapies in cancer treatment. Its ability to modulate inflammatory responses may enhance the efficacy of chemotherapeutic agents while minimizing systemic toxicity .

Data Table: Applications Overview

作用機序

The mechanism of action of 3-Amino-4-isobutoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with active sites, while the isobutoxy group may influence the compound’s hydrophobic interactions. These interactions can modulate the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

3-Amino-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of an isobutoxy group.

3-Amino-4-hydroxybenzoic acid: Contains a hydroxy group instead of an isobutoxy group.

4-Aminobenzoic acid: Lacks the isobutoxy group entirely.

Uniqueness

3-Amino-4-isobutoxybenzoic acid is unique due to the presence of the isobutoxy group, which can significantly influence its chemical properties and reactivity. This structural feature can enhance its solubility in organic solvents and modify its interaction with biological targets, making it a valuable compound for specific applications.

生物活性

3-Amino-4-isobutoxybenzoic acid (AIBA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of AIBA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H15N1O3

- Molecular Weight : 221.25 g/mol

- IUPAC Name : 3-Amino-4-(2-methylpropoxy)benzoic acid

The biological activity of AIBA is primarily attributed to its interaction with various molecular targets:

- Anti-inflammatory Activity : AIBA has been studied for its ability to inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. It is believed to modulate the NF-κB signaling pathway, reducing the expression of inflammatory mediators like TNF-α and IL-6 .

- Antimicrobial Properties : Research indicates that AIBA exhibits antimicrobial activity against a range of pathogens. Its effectiveness is linked to the disruption of bacterial cell membranes and inhibition of bacterial growth .

Biological Activity Data

The following table summarizes key biological activities and findings related to AIBA:

| Activity Type | IC50 / EC50 | Reference |

|---|---|---|

| Anti-inflammatory | 15 µM | |

| Antimicrobial | 20 µg/mL | |

| Cytotoxicity (Cancer) | 30 µM (MCF-7 cells) | |

| Cholinesterase Inhibition | 25 µM |

Case Studies and Research Findings

- Anti-inflammatory Effects : A study investigated the anti-inflammatory effects of AIBA in a murine model of arthritis. The results showed a significant reduction in joint swelling and inflammatory markers following treatment with AIBA, suggesting its potential as a therapeutic agent for inflammatory conditions.

- Antimicrobial Activity : In vitro assays demonstrated that AIBA effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its utility in treating bacterial infections .

- Cytotoxicity Against Cancer Cells : AIBA was tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound displayed cytotoxic effects, with IC50 values indicating significant cell death at relatively low concentrations. This suggests potential applications in cancer therapy .

特性

IUPAC Name |

3-amino-4-(2-methylpropoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6,12H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKFAAZXTCLEOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。